molecular formula C18H16N2O7S B2585727 methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 518330-69-3

methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2585727
CAS No.: 518330-69-3
M. Wt: 404.39
InChI Key: FABQQKKIGCAGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It may find use in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, it’s important to handle it with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylbenzenesulfonamide to introduce the nitro group, followed by a series of reactions to construct the benzofuran ring and attach the carboxylate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The benzofuran ring can be hydrogenated to form a dihydrobenzofuran derivative.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for substitution reactions. The specific conditions will depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group will yield an amino derivative, while substitution of the sulfonamide group can yield a variety of different products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate will depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and sulfonamide groups are known to participate in hydrogen bonding and other interactions, which could be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrobenzenesulfonamide: This compound shares the nitro and sulfonamide groups but lacks the benzofuran core.

    2-Methyl-5-nitroaniline: Similar in structure but with an amino group instead of a sulfonamide group.

    5-Nitro-o-toluidine: Another related compound with a nitro group on a benzene ring.

Uniqueness

Methyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups and the benzofuran core. This unique structure may confer specific properties that are not present in the similar compounds listed above, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-10-4-6-13(20(22)23)9-16(10)28(24,25)19-12-5-7-15-14(8-12)17(11(2)27-15)18(21)26-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQQKKIGCAGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.